6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
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Overview
Description
6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrole ring, a fluorophenyl group, and a methoxybenzoyl moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Addition of the Methoxybenzoyl Moiety: The methoxybenzoyl group can be added via a nucleophilic aromatic substitution reaction, where 4-methoxybenzoyl chloride reacts with the pyrrole ring.
Formation of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a Grignard reaction, where a hexylmagnesium bromide reacts with the intermediate compound, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Esterification: Alcohols, acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Substituted fluorophenyl derivatives.
Esterification: Esters.
Scientific Research Applications
6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Pharmacology: Investigation of its biological activity and potential therapeutic effects in various disease models.
Materials Science: Exploration of its properties for the development of novel materials with specific functionalities.
Chemical Biology: Use as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
- 6-[2-(2-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
- 6-[2-(2-methylphenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Uniqueness
6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24FNO6 |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
6-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C24H24FNO6/c1-32-16-12-10-15(11-13-16)22(29)20-21(17-7-4-5-8-18(17)25)26(24(31)23(20)30)14-6-2-3-9-19(27)28/h4-5,7-8,10-13,21,29H,2-3,6,9,14H2,1H3,(H,27,28)/b22-20+ |
InChI Key |
PYPLZBUCHYCPRB-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=CC=C3F)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
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